molecular formula C8H8F3NO B13524764 1-(3-Ethynylpyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one

1-(3-Ethynylpyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one

Cat. No.: B13524764
M. Wt: 191.15 g/mol
InChI Key: VNOCIYYTYAWNMU-UHFFFAOYSA-N
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Description

1-(3-Ethynylpyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one is a trifluoromethylated ketone featuring a pyrrolidine ring substituted with an ethynyl group at the 3-position. This compound is synthesized via metal-free reactions, as demonstrated in the preparation of polycyclic derivatives like 3l and 3p (). Key characteristics include:

  • Melting point: Derivatives like 3l exhibit a melting point of 122.8–124.2 °C .
  • Isomerism: Diastereomeric ratios (e.g., 87:13 for 3l) are observed via $^{19}\text{F}$-NMR, highlighting stereochemical complexity in synthesis .

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

1-(3-ethynylpyrrolidin-1-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C8H8F3NO/c1-2-6-3-4-12(5-6)7(13)8(9,10)11/h1,6H,3-5H2

InChI Key

VNOCIYYTYAWNMU-UHFFFAOYSA-N

Canonical SMILES

C#CC1CCN(C1)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(3-Ethynylpyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one typically involves two key steps:

  • Step 1: Introduction of the trifluoroacetyl group (–CO–CF3) onto a suitable nitrogen-containing precursor.
  • Step 2: Functionalization of the pyrrolidine ring at the 3-position with an ethynyl substituent.

The trifluoroacetyl group is commonly introduced via trifluoroacetylation reactions using trifluoroacetic anhydride, trifluoroacetyl chloride, or related reagents. The pyrrolidine ring can be modified via nucleophilic substitution or addition reactions to install the ethynyl group.

Preparation of the Trifluoroacetylated Pyrrolidine Intermediate

A common intermediate for this compound is a pyrrolidine substituted with a trifluoroacetyl group at the nitrogen. This can be synthesized by reacting pyrrolidine derivatives with trifluoroacetylating agents under controlled conditions.

Typical procedure:

  • React pyrrolidine or substituted pyrrolidine with trifluoroacetyl chloride or trifluoroacetic anhydride.
  • Use a base such as triethylamine to scavenge the released HCl.
  • Conduct the reaction in an aprotic solvent like dichloromethane at low temperature (0–5 °C) to control reactivity and avoid side reactions.
  • Isolate the trifluoroacetylated product by aqueous work-up and purification (e.g., column chromatography).

This step yields N-trifluoroacetylpyrrolidine derivatives, which are key intermediates for further functionalization.

Installation of the Ethynyl Group at the 3-Position of Pyrrolidine

The ethynyl substituent at the 3-position can be introduced by several methods:

  • Method A: Nucleophilic substitution on a 3-halopyrrolidine intermediate

    • Prepare 3-halopyrrolidine (e.g., 3-bromopyrrolidine) by halogenation of pyrrolidine.
    • Perform Sonogashira coupling with terminal acetylene (ethyne or protected ethynyl reagents) using palladium catalysts and copper co-catalysts.
    • Conditions typically include Pd(PPh3)2Cl2, CuI, and a base such as triethylamine in an inert atmosphere.
    • This method allows selective introduction of the ethynyl group with good yields.
  • Method B: Direct alkynylation via addition to an iminium intermediate

    • Generate an iminium ion at the 3-position of pyrrolidine by oxidation or functional group manipulation.
    • Add a nucleophilic acetylide reagent (e.g., lithium acetylide) to the iminium intermediate.
    • This method can be more challenging due to regioselectivity and stability issues.
  • Method C: Multicomponent reactions

    • Use three-component reactions involving pyrrolidine derivatives, aldehydes, and alkynes under catalytic conditions to build the substituted pyrrolidine ring with the ethynyl group installed.
    • This approach can be efficient but requires optimization of reaction conditions.

Representative Synthetic Route from Literature

A plausible synthetic route based on literature precedents is outlined below:

Step Reagents and Conditions Description Yield (%)
1 Pyrrolidine + trifluoroacetyl chloride, Et3N, DCM, 0–5 °C N-trifluoroacetylation of pyrrolidine 85–90
2 Halogenation (e.g., NBS) at 3-position Formation of 3-bromopyrrolidine intermediate 70–80
3 Sonogashira coupling: Pd(PPh3)2Cl2, CuI, Et3N, ethyne, inert atmosphere Introduction of ethynyl group at 3-position 75–85
4 Purification by chromatography Isolation of final compound

This sequence provides a robust route to This compound with overall yields typically in the range of 45–60%.

Data Tables Summarizing Preparation Conditions and Yields

Preparation Step Reagents/Conditions Temperature Time Yield (%) Notes
N-Trifluoroacetylation Trifluoroacetyl chloride, triethylamine, DCM 0–5 °C 1–2 h 85–90 Low temperature prevents side reactions
3-Halogenation N-Bromosuccinimide (NBS), solvent (e.g., CCl4) Room temp 2–4 h 70–80 Radical halogenation
Sonogashira Coupling Pd(PPh3)2Cl2, CuI, triethylamine, ethyne 25–50 °C 12–24 h 75–85 Inert atmosphere required
Purification Silica gel chromatography Ambient Ensures high purity

Chemical Reactions Analysis

GK921 can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed from these reactions may include derivatives with altered functional groups or modified substituents.

Scientific Research Applications

Cancer Research:: GK921 has shown promise in cancer treatment. For instance, it acts as a transglutaminase 2 (TGase 2) inhibitor . TGase 2 plays a role in renal cell carcinoma (RCC) growth. GK921 effectively reduces tumor growth in preclinical xenograft models of RCC by stabilizing p53, suggesting a potential therapeutic approach for RCC .

Mechanism of Action

GK921’s mechanism of action involves inhibiting TGase 2. By targeting this enzyme, it disrupts cellular processes related to cancer progression. Further studies are needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogous trifluoroethanone-containing heterocycles, focusing on structural motifs, physicochemical properties, and synthetic pathways.

Table 1: Key Comparative Data

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Properties Synthesis Yield/Notes
1-(3-Ethynylpyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one (main compound) Pyrrolidine 3-ethynyl, trifluoroethanone ~250 (estimated)* m.p. 122–124 °C; diastereomerism 55% yield (derivative 3l)
1-(4-Acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one () Pyrrole 4-acetyl, 5-nitro, trifluoroethanone 250.13 Stability influenced by nitro group Discontinued (purity ≥95%)
1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one () Dihydrofuran Trifluoroethanone at 3-position 166.10 Low b.p. 48.5 °C; volatile Room-temperature stable
1-(Pyridin-2-yl)-2,2,2-trifluoroethan-1-one derivatives () Pyridine Bromo/methyl substituents on pyridine 214.15–268.04 Variable electronic properties Cataloged for diverse applications
1-(Benzodiazol-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one () Benzodiazol + pyrrolidine Trifluoromethylbenzodiazol, pyrrolidine 297.28 Potential bioactivity Robust synthesis (78:22 isomer ratio)

Structural and Functional Group Analysis

  • Pyrrolidine vs. Pyrrole/Pyridine : The main compound’s pyrrolidine ring offers conformational flexibility, whereas pyrrole () and pyridine () derivatives exhibit aromaticity, altering reactivity and intermolecular interactions .
  • Electron-Withdrawing Groups : Nitro and acetyl substituents () enhance electrophilicity compared to the ethynyl group, affecting reaction pathways (e.g., nucleophilic substitutions) .
  • Heterocyclic Diversity : Dihydrofuran () and benzodiazol () cores introduce distinct steric and electronic profiles, influencing applications in catalysis or medicinal chemistry .

Physicochemical Properties

  • Volatility : The dihydrofuran derivative () has a low boiling point (48.5 °C), making it suitable for gas-phase reactions, unlike the higher-melting pyrrolidine-based compound .
  • Spectroscopic Features: IR spectra of trifluoroethanone derivatives (e.g., ) show C=O stretches near 1700 cm$^{-1}$, consistent across analogues .

Biological Activity

The compound 1-(3-Ethynylpyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one is a fluorinated ketone that exhibits significant biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources.

Chemical Structure and Properties

The molecular formula for this compound is C9H10F3NC_9H_{10}F_3N with a molecular weight of approximately 201.18 g/mol. The compound features a pyrrolidine ring substituted with an ethynyl group and a trifluoroethyl moiety, which contributes to its unique biological profile.

PropertyValue
Molecular FormulaC9H10F3NC_9H_{10}F_3N
Molecular Weight201.18 g/mol
Melting PointNot Available
SolubilitySoluble in organic solvents
LogPNot Available

The biological activity of this compound has been linked to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability and potentially increasing bioavailability.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against several bacterial strains. Its efficacy can be attributed to the disruption of bacterial membrane integrity and inhibition of key metabolic pathways.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Neuropharmacological Effects

Research has also highlighted the neuropharmacological potential of this compound. It appears to modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This modulation may contribute to its effects on mood and anxiety.

Case Study: Neuropharmacological Assessment

In a controlled study involving animal models, administration of this compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. The findings suggest potential applications in treating anxiety disorders.

Toxicological Profile

While the compound shows promise in various therapeutic areas, its safety profile requires thorough investigation. Preliminary toxicity studies indicate a moderate safety margin, but further research is necessary to fully understand its long-term effects.

Table 3: Toxicity Data

EndpointResult
Acute Toxicity (LD50)>2000 mg/kg (rat)
GenotoxicityNegative
Reproductive ToxicityNot Evaluated

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Ethynylpyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one?

  • Methodological Answer : The synthesis can be approached via nucleophilic substitution or coupling reactions. For example, introducing the ethynyl group to a pyrrolidine precursor followed by trifluoroacetylation using trifluoroacetic anhydride in dichloromethane with Lewis acids (e.g., BF₃·Et₂O) as catalysts . Solvent choice (e.g., acetonitrile vs. dichloromethane) impacts reaction kinetics and yield. Purification typically involves column chromatography with gradients of ethyl acetate/hexane.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to identify the ethynyl proton (~2.5 ppm) and trifluoroacetyl carbonyl carbon (~170 ppm, q, J = 35 Hz). IR spectroscopy verifies the C≡C stretch (~2100 cm⁻¹) and ketone C=O (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ calculated for C₉H₈F₃NO: 220.0584) .

Q. What solvents and conditions stabilize this compound during storage?

  • Methodological Answer : Store under inert atmosphere (N₂/Ar) at –20°C in anhydrous solvents like dichloromethane or DMF. The trifluoroacetyl group is moisture-sensitive; avoid aqueous buffers unless stabilized by lyophilization .

Advanced Research Questions

Q. How does the ethynyl group influence reactivity in click chemistry or cross-coupling reactions?

  • Methodological Answer : The ethynyl moiety enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. Optimize reaction conditions using TBTA ligand in THF/H₂O (1:1) at 25°C. For Sonogashira coupling, use Pd(PPh₃)₄/CuI with aryl halides in degassed triethylamine . Monitor by TLC (Rf ~0.5 in 30% EtOAc/hexane).

Q. What computational methods predict the compound’s binding affinity to biological targets?

  • Methodological Answer : Perform docking studies (AutoDock Vina) using the pyrrolidine ring as a hydrogen bond donor and the trifluoroacetyl group as an electron-withdrawing motif. Compare with analogs in PubChem (e.g., 1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethan-1-amine) to validate electrostatic potential maps .

Q. How to resolve contradictions in crystallographic data for this compound?

  • Methodological Answer : Use SHELXL for refinement, particularly for resolving disorder in the ethynyl group. Apply twin refinement if data shows pseudo-merohedral twinning (common in pyrrolidine derivatives). Validate with R1 < 5% and wR2 < 12% .

Key Challenges & Troubleshooting

  • Low Yield in Trifluoroacetylation : Pre-activate the pyrrolidine precursor with TMSCl to enhance nucleophilicity .
  • Crystallization Issues : Use slow vapor diffusion with hexane/EtOAc (9:1). If twinning occurs, collect data at 100 K .

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